molecular formula C12H10O5S B11849637 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid CAS No. 893738-07-3

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid

Cat. No.: B11849637
CAS No.: 893738-07-3
M. Wt: 266.27 g/mol
InChI Key: KOXGKEZYGKWJMZ-UHFFFAOYSA-N
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Description

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is a high-purity chemical compound offered for research use only. It is part of a class of 5-aryl-furan-2-carboxylic acids that have been identified in scientific literature as promising inhibitors of Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI), a key enzyme in the bacterial siderophore-mediated iron acquisition pathway . Disruption of this pathway represents an innovative anti-virulence strategy for novel antitubercular agents, as it impairs the pathogen's ability to establish infection . The furan scaffold is common in medicinal chemistry, and the methylsulfonylphenyl substitution is a significant pharmacophore, potentially contributing to strong target binding and metabolic stability . This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific publications for detailed information on the synthesis, structural characterization, and biological activity of this class of compounds.

Properties

CAS No.

893738-07-3

Molecular Formula

C12H10O5S

Molecular Weight

266.27 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

KOXGKEZYGKWJMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Coupling Reaction Conditions

The core furan-phenyl structure is assembled using Suzuki-Miyaura cross-coupling. A representative procedure involves reacting methyl 5-bromofuran-2-carboxylate with 4-(methylsulfonyl)phenylboronic acid under palladium catalysis. As demonstrated in similar syntheses, optimal conditions include:

ComponentSpecification
CatalystBis(triphenylphosphine)palladium(II)
BaseNa₂CO₃ (2M aqueous solution)
Solvent1,4-Dioxane
Temperature90°C
Reaction Time12–24 hours

This yields methyl 5-(4-(methylsulfonyl)phenyl)furan-2-carboxylate, a key intermediate.

Oxidation of Methylthio to Methylsulfonyl Groups

Sulfide Precursor Synthesis

An alternative route involves introducing the methylsulfonyl group via oxidation of a methylthio (-SMe) precursor. For example, methyl 5-(4-(methylthio)phenyl)furan-2-carboxylate can be synthesized using analogous coupling methods, followed by oxidation.

Oxidation Protocols

The methylthio group is oxidized to methylsulfonyl using agents such as hydrogen peroxide (H₂O₂) or Oxone®. Patent data reveals that oxidation in alcoholic solvents (e.g., ethanol) at 40–70°C for 5–10 hours achieves near-quantitative conversion. Critical parameters include:

Oxidizing AgentSolventTemperatureYield
H₂O₂ (30%)Ethanol60°C92%
Oxone®Acetonitrile25°C88%

Hydrolysis of Ester to Carboxylic Acid

Alkaline Hydrolysis

The methyl ester group is hydrolyzed to the carboxylic acid using alkaline conditions. A patent describes refluxing the ester in a methanol-water mixture with lithium hydroxide (LiOH) as the base:

ParameterCondition
BaseLiOH (3 equivalents)
SolventMethanol:H₂O (2:1 v/v)
TemperatureReflux (70°C)
Reaction Time3–5 hours

This method achieves >95% conversion to 5-(4-(methylsulfonyl)phenyl)furan-2-carboxylic acid.

Acidic Hydrolysis

While less common, acidic hydrolysis with HCl (6M) under reflux has been reported for related compounds. However, this approach risks decarboxylation and is less efficient (yields ~70%) compared to alkaline methods.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

A comparative evaluation of two primary routes is summarized below:

RouteStepsTotal YieldScalability
Suzuki-Oxidation365–70%High
Direct Coupling275–80%Moderate

The direct coupling route (using pre-formed 4-(methylsulfonyl)phenylboronic acid) offers higher yields but requires access to specialized boronic acids. The oxidation route is more accessible but involves additional steps.

Byproduct Formation

Oxidation of methylthio precursors generates sulfoxide intermediates, which necessitate careful monitoring to prevent over-oxidation to sulfones. In contrast, direct coupling avoids this issue but may require purification to remove residual palladium catalysts.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Patent methodologies emphasize solvent recycling, particularly for 1,4-dioxane and ethanol, to reduce costs. Palladium recovery systems, such as immobilized catalysts or filtration through celite, are critical for economic viability.

Process Optimization

Key industrial parameters include:

  • Temperature Control : Maintaining 90°C during coupling prevents side reactions.

  • Catalyst Loading : Reducing palladium to 0.5–1 mol% minimizes expenses without compromising yield.

  • Flow Chemistry : Continuous-flow systems for oxidation and hydrolysis steps improve throughput .

Chemical Reactions Analysis

Analytical Characterization

The compound is validated using:

  • ¹H and ¹³C NMR spectroscopy : Confirms aromatic substitution patterns and functional groups (e.g., furan ring, carboxylic acid) .

  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight and purity .

  • Single-crystal X-ray diffraction (SC-XRD) : Provides structural insights, including intermolecular hydrogen bonding and stacking interactions critical for understanding its bioactivity .

Reactivity and Functional Groups

The carboxylic acid group (-COOH) and furan ring dominate reactivity:

  • Acidity : The carboxylic acid group imparts strong acidity, enabling deprotonation and potential for salt formation .

  • Nucleophilic aromatic substitution : The para-substituted methylsulfonyl group may direct electrophilic substitution reactions on the phenyl ring .

  • Furan reactivity : The electron-rich furan ring can participate in Diels-Alder cycloadditions or electrophilic addition reactions .

Structural Insights from Crystallization

Unexpected crystallization of the compound revealed:

  • Hydrogen bonding : The carboxylic acid group forms strong intermolecular hydrogen bonds, critical for stabilizing crystal packing .

  • π-π stacking : Aromatic rings exhibit face-to-face stacking interactions, influencing solubility and bioavailability .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₀O₅S
  • Molecular Weight : Approximately 270.27 g/mol
  • Structural Features :
    • Furan moiety: A five-membered aromatic ring containing oxygen.
    • Carboxylic acid group: Contributes to acidic properties and reactivity.
    • Methylsulfonyl substituent: Enhances biological activity.

Pharmaceutical Applications

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid has been investigated for its potential as a lead compound in drug development, particularly for conditions involving inflammation and pain management. Its structural similarity to other known anti-inflammatory agents suggests it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway. This inhibition could lead to therapeutic effects in various conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Anti-inflammatory Activity :
    • Research indicates that compounds with similar structures have shown efficacy in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This suggests that 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid may also possess similar anti-inflammatory properties .
  • Analgesic Effects :
    • The compound has been explored for its analgesic effects, potentially providing relief from pain associated with inflammatory conditions. Studies on related compounds have demonstrated their ability to modulate pain pathways effectively .
  • Therapeutic Uses :
    • Beyond inflammation and pain management, there is potential for this compound in treating other conditions such as dysmenorrhea, asthma, and even Alzheimer's disease due to its action on prostanoid synthesis .

Mechanism of Action

The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Synthesis Route Key Properties/Applications References
5-(4-Nitrophenyl)furan-2-carboxylic Acid -NO₂ at phenyl para position Suzuki coupling, hydrolysis Strong intermolecular H-bonds, π-π stacking; used in crystallography studies
5-Phenylfuran-2-carboxylic Acid -H (unsubstituted phenyl) Suzuki coupling Baseline for electronic effect comparisons; lower acidity
5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carboxylic Acid -Cl, -CF₃ at phenyl positions Suzuki coupling Enhanced lipophilicity; potential agrochemical applications
5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic Acid -SO₂CH₃ via phenoxymethyl linker Suzuki coupling Increased solubility due to ether linkage; explored in prodrug design
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic Acid -OCF₃ at phenyl para position Suzuki coupling High electronegativity; used in fluorinated drug candidates

Detailed Research Findings

Electronic and Steric Effects

  • Methylsulfonyl vs. Nitro Groups: The -SO₂CH₃ group in the target compound exhibits stronger electron-withdrawing effects than -NO₂, leading to a lower pKa for the carboxylic acid (enhanced acidity). This property is critical in biological systems where ionization affects membrane permeability .
  • Steric Considerations: The methylsulfonyl group’s bulkiness (compared to -NO₂ or -CF₃) may hinder rotational freedom, influencing binding to enzymatic pockets. For example, in COX-2 inhibitors, sulfonyl groups improve selectivity via steric complementarity .

Solubility and Crystallinity

  • The nitro derivative (5-(4-nitrophenyl)furan-2-carboxylic acid) forms a rigid crystal lattice with extensive H-bonding and π-π interactions, reducing aqueous solubility . In contrast, the methylsulfonyl analog’s polar -SO₂CH₃ group enhances solubility in polar solvents like DMSO, making it more suitable for in vitro assays .

Biological Activity

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following properties:

PropertyDetails
CAS Number 644973-51-3
Molecular Formula C15H13O4S
Molecular Weight 287.33 g/mol
IUPAC Name 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid

Research indicates that the biological activity of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to various diseases, including cancer and inflammation.
  • Antioxidant Activity : It may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer potential of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were in the range of 10–30 µM, indicating significant potency against these cell types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Studies : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating chronic inflammatory conditions .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of furan-2-carboxylic acids, including the target compound, showed promising results in inhibiting tumor growth in xenograft models .
  • Anti-inflammatory Research : Another investigation highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, reinforcing its potential as a therapeutic agent for inflammatory diseases .
  • Structural Activity Relationship (SAR) : Research focused on SAR revealed that the presence of the methylsulfonyl group significantly enhances the compound's biological activity compared to other derivatives lacking this functional group .

Q & A

Q. Critical Reaction Parameters :

  • Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may influence regioselectivity and byproduct formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in coupling reactions .
  • Temperature control : Elevated temperatures (>100°C) improve reaction rates but may degrade acid-sensitive intermediates.

Q. Yield Optimization :

  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted 4-(methylsulfonyl)phenol or furan derivatives .

Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid, and what key spectral markers should researchers prioritize?

Basic Research Question
Methodological Recommendations :

  • ¹H/¹³C NMR :
    • Furan ring protons : Look for doublets in δ 6.5–7.5 ppm (coupling constant J ≈ 3.5 Hz for adjacent furan protons) .
    • Methylsulfonyl group : A singlet at δ 3.1–3.3 ppm for the –SO₂CH₃ moiety .
  • FT-IR :
    • Carboxylic acid O–H stretch : Broad peak near 2500–3000 cm⁻¹.
    • Sulfonyl group : Strong asymmetric S=O stretches at ~1350 cm⁻¹ and symmetric stretches at ~1150 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M–H]⁻ at m/z 295.0245 (calculated for C₁₂H₁₀O₅S) .

Q. Advanced Validation :

  • Single-crystal X-ray diffraction (as applied to analogous furan-carboxylic acids in ) resolves ambiguities in stereoelectronic effects or polymorphism.

How can researchers design experiments to resolve contradictions in reported biological activities of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid across different assay systems?

Advanced Research Question
Experimental Design Strategies :

  • Assay Replication : Repeat studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability.
  • Impurity Profiling : Use HPLC-PDA-MS to detect trace byproducts (e.g., decarboxylated derivatives) that may confound activity readings .
  • Target Selectivity Screening : Compare inhibition constants (Kᵢ) against off-target enzymes (e.g., COX-1 vs. COX-2) to assess specificity .

Case Study :
If one study reports COX-2 inhibition (IC₅₀ = 2 μM) while another shows no activity:

  • Verify compound stability in assay media (e.g., DMSO concentration ≤0.1% to avoid solvent interference).
  • Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

What computational approaches are recommended for predicting the binding affinity of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid to COX-2, and how should experimental validation be structured?

Advanced Research Question
Computational Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonyl group and COX-2’s hydrophobic pocket (PDB: 1PXX). Prioritize poses with hydrogen bonds to Arg120 and Tyr355 .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ, kₒff) to recombinant COX-2.
  • Mutagenesis Studies : Clone COX-2 variants (e.g., R120A) to confirm critical residues for binding .

How can researchers address discrepancies in the compound’s solubility profiles reported in polar vs. nonpolar solvents?

Advanced Research Question
Methodological Framework :

  • Solubility Screening : Use a shake-flask method with UV-Vis quantification at λₘₐₓ ≈ 270 nm. Test solvents like DMSO, PBS (pH 7.4), and ethanol .
  • Co-solvency Approach : For in vivo studies, employ Kolliphor EL or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .

Q. Data Interpretation :

  • Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to rationalize solvent compatibility .

What strategies are recommended for elucidating the metabolic pathways of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid in hepatic models?

Advanced Research Question
In Vitro Protocols :

  • Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .
  • CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2C9 isoforms to assess drug-drug interaction risks .

Q. Isotopic Labeling :

  • Synthesize a ¹³C-labeled analog (e.g., ¹³C at the carboxylic carbon) to track decarboxylation pathways via NMR-based metabolomics .

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